molecular formula C2H5ClOS B1653064 Ethanesulfinyl chloride CAS No. 1718-44-1

Ethanesulfinyl chloride

Cat. No.: B1653064
CAS No.: 1718-44-1
M. Wt: 112.58 g/mol
InChI Key: CXAVWUXAKZJEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfinyl chloride is an organosulfur compound with the molecular formula C₂H₅ClOS. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity and is often employed in the preparation of various sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with thionyl chloride. The reaction proceeds as follows:

C2H5SO2H+SOCl2C2H5SOCl+SO2+HCl\text{C}_2\text{H}_5\text{SO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_2\text{H}_5\text{SOCl} + \text{SO}_2 + \text{HCl} C2​H5​SO2​H+SOCl2​→C2​H5​SOCl+SO2​+HCl

Another method involves the oxidation of ethanethiol using chlorine gas, followed by the reaction with thionyl chloride:

C2H5SH+Cl2C2H5SCl+HCl\text{C}_2\text{H}_5\text{SH} + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_5\text{SCl} + \text{HCl} C2​H5​SH+Cl2​→C2​H5​SCl+HCl

C2H5SCl+SOCl2C2H5SOCl+SO2\text{C}_2\text{H}_5\text{SCl} + \text{SOCl}_2 \rightarrow \text{C}_2\text{H}_5\text{SOCl} + \text{SO}_2 C2​H5​SCl+SOCl2​→C2​H5​SOCl+SO2​

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The process is optimized to ensure high yields and purity of the final product. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Ethanesulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to ethanesulfonyl chloride.

    Reduction: It can be reduced to ethanethiol.

    Substitution: It can undergo nucleophilic substitution reactions to form a variety of sulfur-containing compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Ethanesulfonyl chloride.

    Reduction: Ethanethiol.

    Substitution: Sulfur-containing compounds such as sulfoxides and sulfones.

Scientific Research Applications

Ethanesulfinyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, with the sulfur atom being the primary site of attack. The reaction proceeds through the formation of a sulfonium intermediate, which then undergoes further transformations depending on the nature of the nucleophile.

Comparison with Similar Compounds

  • Methanesulfinyl chloride (CH₃SOCl)
  • Propanesulfinyl chloride (C₃H₇SOCl)
  • Butanesulfinyl chloride (C₄H₉SOCl)

This compound is particularly valued for its balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

ethanesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClOS/c1-2-5(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAVWUXAKZJEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507058
Record name Ethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1718-44-1
Record name Ethanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanesulfinyl chloride
Reactant of Route 2
Reactant of Route 2
Ethanesulfinyl chloride
Reactant of Route 3
Reactant of Route 3
Ethanesulfinyl chloride
Reactant of Route 4
Ethanesulfinyl chloride
Reactant of Route 5
Ethanesulfinyl chloride
Reactant of Route 6
Reactant of Route 6
Ethanesulfinyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.